![molecular formula C7H12ClNO2 B1417870 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1024038-72-9](/img/structure/B1417870.png)
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Overview
Description
“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a derivative of 3-Azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives involve various transition-metal-catalyzed and transition-metal-free catalytic systems . One method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .Scientific Research Applications
Antiviral Medication Synthesis
This compound is a crucial intermediate in the synthesis of antiviral medications like boceprevir , which is used to treat hepatitis C. It’s also key in the production of pf-07321332 , an oral medication for COVID-19 treatment .
Catalysis Research
The compound has been used in studies exploring Ru (II)-catalyzed intramolecular cyclopropanation . This research is significant for developing more efficient methods of synthesizing heterocyclic scaffolds found in many pharmaceuticals .
Pharmaceutical Intermediates
Due to its unique structure, it serves as an important pharmaceutical intermediate. It’s used in the large-scale synthesis of various drugs, showcasing its versatility in medicinal chemistry .
Structural Studies
Researchers have utilized this compound for structural insights into drug design, particularly in the study of Nirmatrelvir (PF-07321332) and its complexation with the SARS-CoV-2 protease .
Synthetic Methodology Development
The compound is involved in the development of new synthetic methodologies, such as the telescoped conditions for the synthesis of azabicyclohexanes, which are valuable for pharmaceutical applications .
Anticancer Research
It has been incorporated into the synthesis of new compounds with potential anticancer properties, such as imidazole-triazole-glycoside hybrids, which are being explored as anti-breast cancer candidates .
Heterocyclic Scaffold Production
The compound is used in the production of heterocyclic scaffolds, which are central structures in numerous active pharmaceuticals and natural products .
Advanced Material Synthesis
Its structural properties make it suitable for the synthesis of advanced materials that could have applications in various fields, including nanotechnology and material science .
Mechanism of Action
Target of Action
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Mode of Action
The compound’s mode of action is primarily through its interaction with the viral protease, an enzyme that is essential for the life cycle of the hepatitis C virus and SARS-CoV-2 . By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The compound affects the biochemical pathways related to viral replication. By inhibiting the viral protease, it disrupts the life cycle of the virus, preventing it from producing new copies of itself . This results in a decrease in the viral load and helps the immune system to clear the infection.
Result of Action
The result of the compound’s action is a reduction in the viral load in the body. By inhibiting the viral protease, the compound prevents the virus from replicating. This helps to control the infection and allows the immune system to clear the virus from the body .
properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
CAS RN |
1212063-26-7 | |
Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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